Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-
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Overview
Description
Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro- is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenz[b,e][1,4]oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of microwave-induced reactions to form dibenz[b,e][1,4]oxazepine derivatives in short reaction times with high yields .
Industrial Production Methods
Industrial production of dibenz[b,e][1,4]oxazepine derivatives often employs large-scale cyclocondensation reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibenz[b,e][1,4]oxazepine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dibenz[b,e][1,4]oxazepine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dibenz[b,e][1,4]oxazepine derivatives involves interaction with specific molecular targets and pathways. These compounds can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, some derivatives act as calcium channel antagonists, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,f][1,4]oxazepine: Another isomeric form with similar pharmacological activities.
Dibenz[c,f][1,2]oxazepine:
Uniqueness
Dibenz[b,e][1,4]oxazepine derivatives are unique due to their specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes them valuable in various research and industrial applications .
Properties
Molecular Formula |
C34H40N4O2 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
N'-[2-(6H-benzo[c][1,5]benzoxazepin-11-ylmethyl)phenyl]-N'-[2-[2-(dimethylamino)ethoxy]phenyl]-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C34H40N4O2/c1-35(2)21-22-37(31-17-9-11-19-33(31)39-24-23-36(3)4)29-15-7-5-13-27(29)25-38-30-16-8-6-14-28(30)26-40-34-20-12-10-18-32(34)38/h5-20H,21-26H2,1-4H3 |
InChI Key |
VYGIZZBSTGOKSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC=CC=C1CN2C3=CC=CC=C3COC4=CC=CC=C42)C5=CC=CC=C5OCCN(C)C |
Origin of Product |
United States |
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